molecular formula C12H20ClNO B5347443 1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride

1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride

Cat. No. B5347443
M. Wt: 229.74 g/mol
InChI Key: BUUAWMVORWYGSK-AAGWESIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,1-dimethyl-2-propyn-1-yl)amino]-4-methyl-4-hexen-3-one hydrochloride is a chemical compound that is commonly known as DMHP. It belongs to the family of synthetic cannabinoids and is widely used in scientific research. DMHP is known for its potent activity on the endocannabinoid system, which makes it a valuable tool for investigating the physiological and biochemical effects of cannabinoids.

Mechanism of Action

DMHP acts on the endocannabinoid system by binding to CB1 and CB2 receptors, which are located throughout the body. It is known to have a high affinity for CB1 receptors, which are primarily located in the brain and central nervous system. DMHP is believed to activate these receptors in a manner similar to other cannabinoids, leading to a range of physiological and biochemical effects.
Biochemical and physiological effects:
DMHP has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMHP in lab experiments is its potency and selectivity for the endocannabinoid system. This makes it a valuable tool for investigating the effects of cannabinoids on various physiological and biochemical processes. However, one of the limitations of using DMHP is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving DMHP, including the investigation of its effects on specific physiological and biochemical processes, the development of new synthetic cannabinoids based on its structure, and the identification of new cannabinoid receptors and signaling pathways. Additionally, further research is needed to fully understand the potential benefits and limitations of using DMHP in scientific research.

Synthesis Methods

DMHP can be synthesized using a variety of methods, including the reaction of 1,1-dimethyl-2-propyn-1-ol with 4-methyl-4-hexen-3-one in the presence of a strong acid catalyst. The resulting product is then converted to its hydrochloride salt form using hydrochloric acid.

Scientific Research Applications

DMHP is widely used in scientific research to investigate the endocannabinoid system and its role in various physiological and biochemical processes. It is commonly used as a reference compound in studies that aim to identify new cannabinoid receptors and understand the mechanisms of action of various cannabinoids.

properties

IUPAC Name

(E)-4-methyl-1-(2-methylbut-3-yn-2-ylamino)hex-4-en-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-6-10(3)11(14)8-9-13-12(4,5)7-2;/h2,6,13H,8-9H2,1,3-5H3;1H/b10-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUAWMVORWYGSK-AAGWESIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)CCNC(C)(C)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)CCNC(C)(C)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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